molecular formula C9H7NO3 B1606624 1-(3-Nitrophenyl)prop-2-yn-1-ol CAS No. 83494-25-1

1-(3-Nitrophenyl)prop-2-yn-1-ol

Cat. No. B1606624
CAS RN: 83494-25-1
M. Wt: 177.16 g/mol
InChI Key: WACRSIOBIWTUMX-UHFFFAOYSA-N
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Description

“1-(3-Nitrophenyl)prop-2-yn-1-ol” is a chemical compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 .


Molecular Structure Analysis

The InChI code for “1-(3-Nitrophenyl)prop-2-yn-1-ol” is 1S/C9H7NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h1,3-6,9,11H . This code represents the molecular structure of the compound .


Physical And Chemical Properties Analysis

“1-(3-Nitrophenyl)prop-2-yn-1-ol” is a solid substance . It should be stored in a refrigerator . The compound is shipped at room temperature .

Scientific Research Applications

Biological and Medicinal Chemistry

Compounds with a structure similar to “1-(3-Nitrophenyl)prop-2-yn-1-ol”, such as those with a trifluoromethyl substituent, have been used in the design of compounds developed for applications in biological and medicinal chemistry . These compounds could potentially be used in the development of new drugs or therapeutic agents.

Agrochemicals

Similar to its use in medicinal chemistry, the trifluoromethyl substituent has also been included in the design of compounds used in agrochemicals . This suggests that “1-(3-Nitrophenyl)prop-2-yn-1-ol” could potentially be used in the development of new agrochemicals.

Transition Metal Ligands

Compounds with a trifluoromethyl substituent have been used in the design of transition metal ligands . This suggests that “1-(3-Nitrophenyl)prop-2-yn-1-ol” could potentially be used in this field as well.

Materials Science

In the field of materials science, compounds with a trifluoromethyl substituent have found applications . This suggests that “1-(3-Nitrophenyl)prop-2-yn-1-ol” could potentially be used in the development of new materials.

Optical Switching and Logic

Organic molecules, like “1-(3-Nitrophenyl)prop-2-yn-1-ol”, are potential candidates for modifying and improving linear and nonlinear optical properties for different applications such as optical switching and optical logic .

Memory Devices and Signal Processing

The same properties that make organic molecules useful for optical switching and logic also make them potential candidates for use in memory devices and signal processing .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

1-(3-nitrophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h1,3-6,9,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACRSIOBIWTUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC(=CC=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293478
Record name 1-(3-nitrophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrophenyl)prop-2-yn-1-ol

CAS RN

83494-25-1
Record name 83494-25-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-nitrophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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